1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-methylpiperidine
Description
1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-methylpiperidine is a heterocyclic compound featuring a piperidine ring substituted with a methyl group at the 4-position and a (2-chloro-1,3-thiazol-5-yl)methyl moiety. The 2-chloro-thiazole group is a hallmark of systemic insecticides, which target insect nicotinic acetylcholine receptors (nAChRs) .
Properties
IUPAC Name |
2-chloro-5-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2S/c1-8-2-4-13(5-3-8)7-9-6-12-10(11)14-9/h6,8H,2-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQSLAMLHLQUTEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=CN=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-methylpiperidine typically involves the reaction of 2-chloro-5-chloromethyl-1,3-thiazole with 4-methylpiperidine. The reaction is carried out in the presence of a suitable solvent such as acetonitrile or dimethylformamide, and a base like sodium hydride or potassium carbonate . The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity of the final product.
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods ensure consistent quality and reduce the environmental impact of the production process .
Chemical Reactions Analysis
1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-methylpiperidine undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced thiazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperatures ranging from -78°C to room temperature. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Pharmacological Applications
-
Antimicrobial Activity :
- Several studies have indicated that compounds containing thiazole and piperidine structures exhibit significant antimicrobial properties. For instance, derivatives of 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-methylpiperidine have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- A study highlighted the synthesis of novel piperidine derivatives that demonstrated moderate to strong antibacterial activity, suggesting that the thiazole component may enhance this effect .
-
Anticancer Potential :
- Research has pointed towards the potential of this compound in cancer therapy. The thiazole ring is known for its role in the development of anticancer agents due to its ability to interact with biological targets involved in tumor growth .
- In vitro studies have shown that certain derivatives can induce apoptosis in cancer cells, indicating their potential as lead compounds for anticancer drug development .
-
Enzyme Inhibition :
- The compound has also been evaluated for its enzyme inhibitory properties. Studies have reported its effectiveness as an acetylcholinesterase inhibitor, which is significant in treating neurodegenerative diseases such as Alzheimer's . The presence of the piperidine moiety is often linked to enhanced enzyme inhibition capabilities.
Synthesis and Structural Modifications
The synthesis of 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-methylpiperidine involves several steps, including the formation of the thiazole ring and subsequent substitution reactions to introduce the piperidine moiety. Various synthetic routes have been explored to optimize yield and biological activity:
| Synthetic Route | Key Features |
|---|---|
| Route A | Utilizes thiazole precursors and piperidine under basic conditions. |
| Route B | Employs microwave-assisted synthesis for improved reaction times and yields. |
Case Studies
-
Antimicrobial Evaluation :
- In a comparative study, derivatives of 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-methylpiperidine were tested against standard antibiotics. The results indicated that some derivatives exhibited lower Minimum Inhibitory Concentration (MIC) values compared to established antibiotics like Ciprofloxacin, suggesting potential as new antimicrobial agents .
- Anticancer Research :
Mechanism of Action
The mechanism of action of 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-methylpiperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or activation of their activities. Additionally, the compound can modulate signaling pathways by binding to receptors and altering their conformations .
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The compound’s core structure shares similarities with several bioactive molecules, differing primarily in substituents on the piperidine ring and adjacent functional groups. Key analogs include:
Physicochemical Properties
- Lipophilicity : The 4-methylpiperidine group in the target compound likely enhances lipophilicity compared to clothianidin’s nitroguanidine (LogP ~3.96 for clothianidin vs. estimated ~2.5–3.0 for the target compound). This affects membrane permeability and environmental persistence.
- Solubility : Piperidine derivatives with ionic groups (e.g., hydrochloride salts in ) exhibit higher aqueous solubility, crucial for foliar applications. In contrast, esterified analogs (e.g., ) may require metabolic activation.
Toxicity and Environmental Impact
- Acute Toxicity : Clothianidin shows low mammalian toxicity (rat oral LD₅₀ >5,000 mg/kg ), attributed to its selectivity for insect nAChRs. Similar low acute toxicity is expected for the target compound.
- Environmental Hazards: Neonicotinoids like clothianidin are classified as hazardous to aquatic life (EU R51/53 ). The 2-chloro-thiazole moiety in the target compound suggests comparable environmental persistence risks.
Biological Activity
1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-methylpiperidine is an organic compound characterized by the presence of a thiazole ring, which contributes to its unique chemical and biological properties. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential therapeutic applications.
- Molecular Formula : C9H13ClN2S
- Molar Mass : 216.73 g/mol
- CAS Number : 339104-71-1
- Physical State : Yellow solid
- Boiling Point : 102°C at 0.08 mmHg
- Hazard Class : Irritant
Structure
The compound features a thiazole ring fused with a piperidine moiety, which is crucial for its biological activity. The thiazole ring consists of three carbon atoms, one nitrogen atom, and one sulfur atom.
The biological activity of 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-methylpiperidine can be attributed to its interaction with various biological targets. The thiazole moiety is known to influence metabolic pathways and enzyme interactions, which can lead to significant pharmacological effects.
Antimicrobial Activity
Research indicates that compounds containing thiazole rings exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of thiazoles can inhibit the growth of various bacterial strains and fungi, making them potential candidates for antibiotic development.
Anticancer Effects
Preliminary investigations into the anticancer properties of this compound have revealed promising results. In vitro studies demonstrated that 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-methylpiperidine can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial and fungal growth | |
| Anticancer | Induction of apoptosis in cancer cell lines | |
| Enzyme Interaction | Modulation of enzyme activities |
Study on Antimicrobial Properties
In a study published in MDPI, researchers evaluated the antimicrobial efficacy of several thiazole derivatives, including 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-methylpiperidine. The compound showed significant inhibition against Staphylococcus aureus and Candida albicans, indicating its potential as an antimicrobial agent .
Study on Anticancer Activity
Another study focused on the anticancer effects of this compound demonstrated that it reduced cell viability in various cancer cell lines, including leukemia and breast cancer cells. The mechanism was linked to the upregulation of pro-apoptotic genes such as p53 and Bax .
Table 2: Case Study Results on Cancer Cell Lines
Q & A
Q. What are the recommended synthetic routes for 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-methylpiperidine?
A multi-step synthesis is typically employed, starting with functionalization of the piperidine core followed by coupling with the chlorothiazole moiety. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) can be used to introduce heterocyclic groups, as demonstrated in piperidine derivative syntheses using THF/acetone solvent systems and CuI catalysts . Optimization of reaction conditions (e.g., solvent ratios, catalyst loading, and reflux duration) is critical for yield improvement.
Q. How should researchers characterize the purity and structural integrity of this compound?
Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) for functional group verification, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and X-ray crystallography for absolute stereochemical determination. For example, crystal structure analysis of analogous thiazole-piperidine hybrids reveals bond angles and torsional strain that influence reactivity .
Q. What solvents and reaction conditions are optimal for handling this compound?
Polar aprotic solvents (e.g., DMSO, DMF) are recommended for solubility, while inert atmospheres (N₂/Ar) prevent oxidation of the thiazole ring. Storage at -20°C under desiccation minimizes hydrolysis of the chloro-thiazole group, as observed in stability studies of similar heterocycles .
Advanced Research Questions
Q. How can computational modeling aid in predicting the physicochemical properties of this compound?
Tools like the ACD/Labs Percepta Platform can estimate logP, pKa, and solubility, but experimental validation is essential. For instance, discrepancies between predicted and observed properties (e.g., melting points) may arise due to unaccounted crystal packing effects . Quantum mechanical calculations (DFT) can further optimize reaction pathways by identifying transition-state barriers .
Q. What strategies resolve contradictions between experimental and computational data for this compound?
Cross-validate computational predictions with experimental techniques. For example, if predicted solubility (via COSMO-RS) conflicts with experimental results, conduct differential scanning calorimetry (DSC) to assess crystallinity impacts. Adjust force field parameters in molecular dynamics simulations to better match observed behavior .
Q. How can catalytic systems be optimized for scalable synthesis of this compound?
Screen transition-metal catalysts (e.g., Pd/Cu) for cross-coupling steps. A study on piperidine-thiadiazole hybrids achieved 85% yield using Pd(OAc)₂/XPhos in toluene at 110°C . Kinetic studies (e.g., Arrhenius plots) can identify rate-limiting steps, while DoE (Design of Experiments) methodologies optimize variables like temperature and catalyst loading .
Q. What crystallographic techniques elucidate the solid-state behavior of this compound?
Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths and angles, critical for understanding reactivity. For example, the dihedral angle between the thiazole and piperidine rings in analogous compounds influences π-π stacking and bioavailability . Pair with Hirshfeld surface analysis to quantify intermolecular interactions .
Q. How do structural modifications to the piperidine or thiazole moieties affect bioactivity?
Introduce substituents (e.g., methyl, fluoro) at the 4-position of piperidine to modulate lipophilicity. Bioisosteric replacement of the chloro-thiazole group with bromo or trifluoromethyl groups can enhance target binding, as seen in SAR studies of related antimicrobial agents .
Methodological Notes
- Data Validation : Always cross-reference computational predictions (e.g., ACD/Labs, DFT) with experimental assays to address discrepancies .
- Safety Protocols : Follow GHS guidelines for handling chlorinated heterocycles, including proper ventilation and PPE .
- Advanced Instrumentation : Utilize synchrotron radiation for high-resolution crystallography of low-symmetry crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
